![molecular formula C11H19NO2 B15271914 2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid](/img/structure/B15271914.png)
2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid typically involves the reaction of spiro[3.5]nonane-2-carboxylic acid with aminomethyl reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include:
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols.
Substitution products: Various aminomethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.5]nonane-2-carboxylic acid: Lacks the aminomethyl group, resulting in different chemical properties and reactivity.
2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid methyl ester: Contains a methyl ester group instead of a carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of both aminomethyl and carboxylic acid functional groups . This combination of features imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific research applications .
Eigenschaften
Molekularformel |
C11H19NO2 |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
2-(aminomethyl)spiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c12-8-11(9(13)14)6-10(7-11)4-2-1-3-5-10/h1-8,12H2,(H,13,14) |
InChI-Schlüssel |
ORZXDGQMLOIIEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CC(C2)(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(3-Chlorophenyl)propyl]amino}propan-2-ol](/img/structure/B15271833.png)
![5-(1,3-Dioxolan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B15271844.png)
amine](/img/structure/B15271850.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15271855.png)
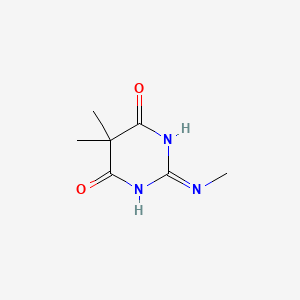
![N-[(3-chlorophenyl)methyl]pyridin-3-amine](/img/structure/B15271865.png)
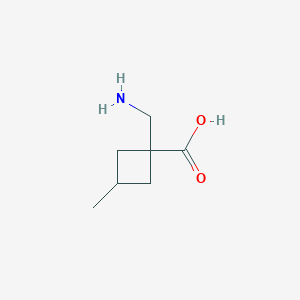
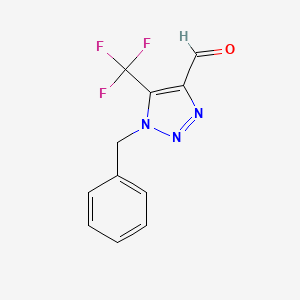
![1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B15271892.png)
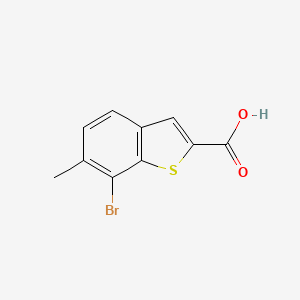
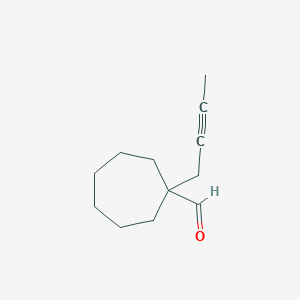
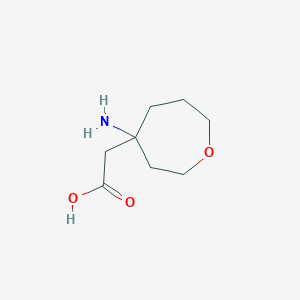
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B15271917.png)
